molecular formula C21H28O4S B8100394 3-(((7R,8R,9S,13S,14S,17S)-3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid

3-(((7R,8R,9S,13S,14S,17S)-3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid

Cat. No.: B8100394
M. Wt: 376.5 g/mol
InChI Key: LOOXNDFQKVZPJO-OVDOOKCHSA-N
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Description

This compound (CAS: 53212-83-2) is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 17 and a thioether-linked propanoic acid substituent at position 5. Its molecular formula is C₂₁H₂₈O₄S (MW: 376.51), and it is provided as a research-grade chemical with >97% purity . Solubility enhancement requires heating to 37°C and sonication, indicating moderate hydrophilicity due to the carboxylic acid group .

Properties

IUPAC Name

3-[[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4S/c1-21-8-6-15-14-3-2-13(22)10-12(14)11-17(26-9-7-19(24)25)20(15)16(21)4-5-18(21)23/h2-3,10,15-18,20,22-23H,4-9,11H2,1H3,(H,24,25)/t15-,16+,17-,18+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOXNDFQKVZPJO-OVDOOKCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The table below summarizes key structural differences and physicochemical properties of the target compound and its analogues:

Compound Name Key Structural Features Molecular Weight Functional Impact Reference
Target Compound Thioether-linked propanoic acid at C7; 3,17-dihydroxy groups 376.51 Enhanced hydrogen bonding (via –COOH); potential disulfide formation or redox activity
E2B: 3-(((8R,9S,13S,14S,16R,17S)-3,17-Dihydroxy-...phenanthren-16-yl)methyl)benzamide Benzamide group at C16 ~500 (estimated) Increased steric bulk; altered receptor binding due to aromatic amide
Methyl (4R)-4-((3R,10S,13R,17R)-3-Hydroxy-...phenanthren-17-yl)pentanoate (7) Methyl ester and pentanoate chain at C17 ~450 (estimated) Higher lipophilicity; ester group may improve membrane permeability but reduce metabolic stability
ZB716: (7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-...phenanthren-17-yl acetate (3) Boronic acid and pentafluoropentylthio groups ~700 (estimated) Boronate enables covalent binding (e.g., protease inhibition); fluorinated chain enhances hydrophobicity
Bisnorcholic Acid (24-dinor-3α,7α,12α-trihydroxy-5β-cholan-22-oic acid) Trihydroxy bile acid structure 436.57 Natural bile acid mimic; likely roles in lipid metabolism or nuclear receptor interaction
Diethyl ...phosphonate (Entry 28) Phosphonate and trifluoromethylbenzamide groups ~650 (estimated) Phosphonate mimics phosphate in enzymatic processes; trifluoromethyl enhances electronegativity

Key Comparative Findings

Bioavailability and Solubility :

  • The target compound’s carboxylic acid group improves water solubility compared to esters (e.g., compound 7 in ) but requires formulation optimization (heating/sonication) .
  • Fluorinated or boronate-containing analogues (e.g., ZB716 ) exhibit greater hydrophobicity, favoring tissue penetration but complicating aqueous delivery.

Metabolic Stability: Methyl esters (compound 7 ) are prone to hydrolysis, whereas the target compound’s thioether and carboxylic acid groups may confer resistance to enzymatic degradation.

Receptor Binding and Selectivity: The benzamide group in E2B introduces aromaticity and hydrogen-bonding capacity, which could enhance affinity for steroid receptors like estrogen or glucocorticoid receptors. Bisnorcholic acid , with its bile acid structure, is likely selective for nuclear receptors (e.g., FXR or TGR5) rather than steroid-binding proteins.

Synthetic Accessibility :

  • The target compound’s synthesis involves thioether formation, as seen in related compounds (e.g., ), which is less complex than multi-step modifications required for boronate () or phosphonate derivatives ().

Research Implications

  • Drug Design: The thio-propanoic acid moiety offers a balance of solubility and stability, making it a versatile scaffold for targeting steroid-associated pathways (e.g., hormone receptors or metabolic enzymes).
  • Functional Group Trade-offs : While esters () and amides () improve lipophilicity, they may require prodrug strategies. Boronates () and phosphonates () provide unique reactivity but face synthetic and regulatory challenges.

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